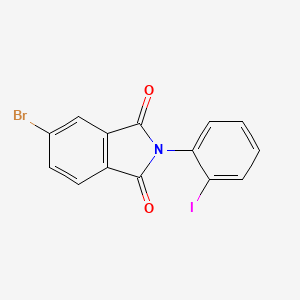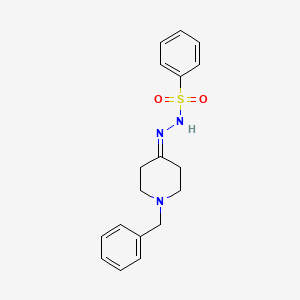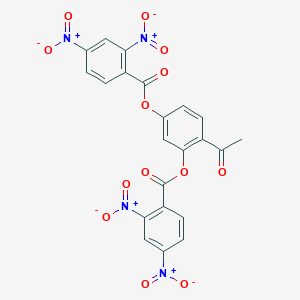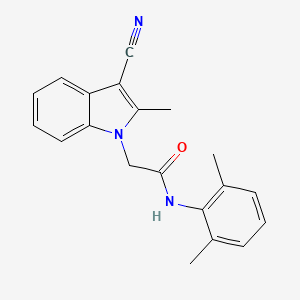
5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione: is a synthetic organic compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of bromine and iodine atoms in the molecule makes it a valuable intermediate for further functionalization and derivatization.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione typically involves a multi-step reaction sequence. One common method starts with the preparation of isoindoline-1,3-dione, which is then subjected to bromination and iodination reactions. The general steps are as follows:
-
Preparation of Isoindoline-1,3-dione:
- Starting material: Phthalic anhydride
- Reaction: Condensation with primary amines
- Conditions: Acidic or basic medium, elevated temperature
-
Bromination:
- Reagent: Bromine or N-bromosuccinimide (NBS)
- Conditions: Solvent such as chloroform or dichloromethane, room temperature
-
Iodination:
- Reagent: Iodine or N-iodosuccinimide (NIS)
- Conditions: Solvent such as acetonitrile, room temperature
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and environmentally friendly solvents to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions: 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione undergoes various chemical reactions, including:
-
Substitution Reactions:
- Reagents: Nucleophiles such as amines, thiols, or alkoxides
- Conditions: Solvent such as dimethylformamide (DMF), elevated temperature
- Products: Substituted isoindoline-1,3-dione derivatives
-
Oxidation Reactions:
- Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide
- Conditions: Aqueous or organic solvent, room temperature
- Products: Oxidized derivatives with additional functional groups
-
Reduction Reactions:
- Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride
- Conditions: Solvent such as ethanol or tetrahydrofuran (THF), room temperature
- Products: Reduced derivatives with altered oxidation states
Common Reagents and Conditions:
- Solvents: Chloroform, dichloromethane, acetonitrile, dimethylformamide, ethanol, tetrahydrofuran
- Catalysts: Palladium, platinum, or nickel catalysts for hydrogenation reactions
- Temperature: Room temperature to elevated temperatures depending on the reaction
Major Products:
- Substituted isoindoline-1,3-dione derivatives
- Oxidized or reduced derivatives with various functional groups
科学研究应用
Chemistry:
- Used as a building block for the synthesis of complex organic molecules
- Employed in the development of new synthetic methodologies
Biology:
- Investigated for its potential as a ligand for various biological targets
- Studied for its interactions with enzymes and receptors
Medicine:
- Explored for its potential as an anticancer agent
- Evaluated for its activity against neurodegenerative diseases
Industry:
- Utilized in the production of advanced materials such as polymers and dyes
- Applied in the development of catalysts for chemical reactions
作用机制
The mechanism of action of 5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the reaction. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with allosteric sites. The exact pathways and molecular targets vary based on the specific application and biological system being studied.
相似化合物的比较
- 5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione
- Thalidomide and its derivatives
Comparison:
- Compared to thalidomide, it has different biological activities and potential applications, particularly in the field of synthetic chemistry and materials science.
- The presence of different substituents on the isoindoline-1,3-dione core can significantly alter the compound’s reactivity, biological activity, and potential applications.
5-Bromo-2-(2-iodophenyl)isoindole-1,3-dione: is unique due to the presence of both bromine and iodine atoms, which allows for diverse functionalization and derivatization.
属性
分子式 |
C14H7BrINO2 |
|---|---|
分子量 |
428.02 g/mol |
IUPAC 名称 |
5-bromo-2-(2-iodophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7BrINO2/c15-8-5-6-9-10(7-8)14(19)17(13(9)18)12-4-2-1-3-11(12)16/h1-7H |
InChI 键 |
PHQZJXBSSPQZPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide](/img/structure/B12470859.png)
![N-cyclohexyl-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470868.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B12470875.png)
![N-(4-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12470878.png)
![3-chloro-N-(3-{[(E)-(3-ethoxy-2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12470885.png)


![2-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-6-methoxyphenol](/img/structure/B12470902.png)


![N~4~-(3-chloro-4-methylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12470921.png)
![4-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B12470939.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(4-methyl-1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12470947.png)
